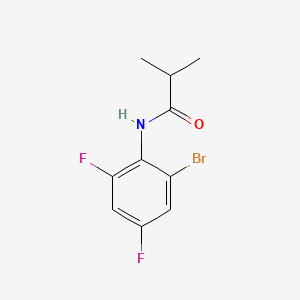
N-(2-bromo-4,6-difluorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C17H14BrF2N5OS, a CAS Number of 573937-62-9, and a molecular weight of 454.299 .
Molecular Structure Analysis
The linear formula of “2-Bromo-4,6-difluorophenyl isocyanate” is BrC6H2(F)2NCO . It has a molecular weight of 234.00 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4,6-difluorophenyl isocyanate” include a refractive index of n20/D 1.542 (lit.), a boiling point of 38 °C/0.2 mmHg (lit.), and a density of 1.756 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(2-bromo-4,6-difluorophenyl)-2-methylpropanamide serves as a precursor in the synthesis of a wide range of chemical compounds. Studies have investigated its role in the formation of thiourea derivatives, showcasing its utility in developing compounds with potential antibiofilm and antimicrobial properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Another area of interest includes its application in Hartwig asymmetric oxindole cyclizations, providing insights into atropisomer separation and the influence of chiral axes on cyclization processes (Mandel et al., 2013).
Material Science Applications
The compound and its derivatives are also explored for their potential in material science, particularly in the synthesis of new polyimides for gas separation. This involves the creation of methyl-substituted diaminoterphenylenes through palladium-catalyzed coupling, aiming to hinder rotations around aromatic rings and enhance free volume, which is crucial for gas permeability and selectivity (Al-Masri, Kricheldorf, & Fritsch, 1999).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of N-(2-bromo-4,6-difluorophenyl)-2-methylpropanamide have been synthesized for various applications, including the investigation of their antipathogenic activities, offering a promising avenue for developing new antimicrobial agents. Furthermore, the synthesis and crystal structure of related compounds reveal their potential in forming Schiff bases and zinc(II) complexes, which have been evaluated for antibacterial activities (Guo, 2011).
Environmental and Safety Research
Environmental and safety aspects of chemicals related to N-(2-bromo-4,6-difluorophenyl)-2-methylpropanamide are also a significant area of research. For example, studies on alternatives to methyl bromide treatments for stored-product and quarantine insects reflect the ongoing efforts to find safer and more environmentally friendly pest control methods (Fields & White, 2002).
Safety And Hazards
The safety data sheet for “2-Bromo-4,6-difluorophenyl isocyanate” suggests that it may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation. It is harmful in contact with skin or if inhaled .
Eigenschaften
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c1-5(2)10(15)14-9-7(11)3-6(12)4-8(9)13/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHKEZINYSJVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4,6-difluorophenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

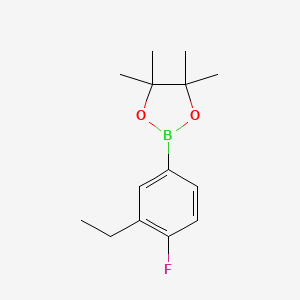
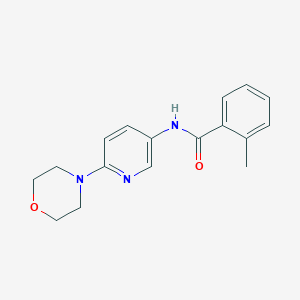
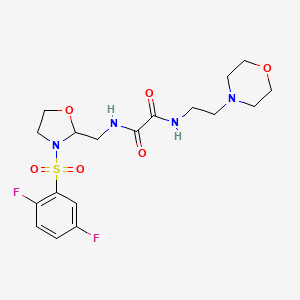
![3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983467.png)
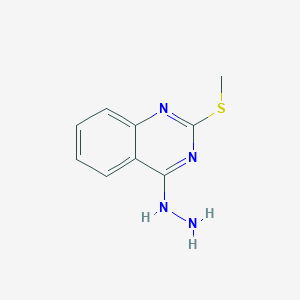
![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)
![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)
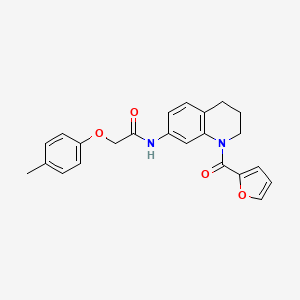
![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)
![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)
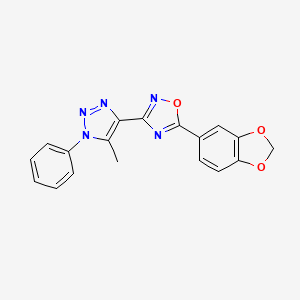
![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)